molecular formula C21H21NO4S B2675524 (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 753030-79-4

(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2675524
CAS No.: 753030-79-4
M. Wt: 383.46
InChI Key: FTAMZCNCHJRKIG-QRWMCTBCSA-N
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Description

“(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid” is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected thiazolidine derivative. The compound features a rigid thiazolidine ring system substituted with two methyl groups at the 5-position, a carboxylic acid group at the 4-position, and an Fmoc-protected amine at the 2-position. This structural configuration enhances steric protection of the amine group, making it valuable in peptide synthesis and solid-phase combinatorial chemistry. The dimethyl substitution on the thiazolidine ring improves conformational stability, which is critical for maintaining stereochemical integrity during synthetic processes .

The compound is synthesized via Fmoc-protection strategies under inert conditions (e.g., nitrogen atmosphere) using coupling agents such as Fmoc-OSu (Fmoc- N-hydroxysuccinimide ester) and bases like DIPEA (N,N-diisopropylethylamine) . Its applications span pharmaceutical intermediates, chiral building blocks for drug discovery, and biochemical tools for studying peptide folding .

Properties

CAS No.

753030-79-4

Molecular Formula

C21H21NO4S

Molecular Weight

383.46

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C21H21NO4S/c1-21(2)17(19(23)24)22-18(27-21)20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,11H2,1-2H3,(H,23,24)/t17?,18-/m1/s1

InChI Key

FTAMZCNCHJRKIG-QRWMCTBCSA-N

SMILES

CC1(C(NC(S1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C

solubility

not available

Origin of Product

United States

Biological Activity

(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C19H17NO4S
  • Molecular Weight : 357.41 g/mol
  • Functional Groups : Thiazolidine ring, carboxylic acid, and a fluorenylmethoxycarbonyl group.

Antioxidant Properties

Thiazolidine derivatives are known for their antioxidant capabilities. The compound has been shown to reduce oxidative stress in various biological systems. For instance, studies indicate that thiazolidine-4-carboxylic acid (TC) acts as a physiologic sulfhydryl antioxidant, demonstrating protective effects against liver toxicity in animal models .

Antimicrobial Activity

Research has explored the antimicrobial potential of thiazolidine derivatives, including the fluorenyl-substituted variant. In vitro studies demonstrated that certain thiazolidine compounds exhibit activity against Gram-positive bacteria and fungi, although the minimum inhibitory concentrations (MICs) were generally higher than 256 μg/mL .

Antiviral Activity

Recent investigations have focused on the inhibitory effects of thiazolidine derivatives on viral neuraminidases, particularly those associated with influenza viruses. A series of thiazolidine-4-carboxylic acid derivatives were synthesized and evaluated, revealing moderate inhibitory activity against influenza A neuraminidase . This suggests potential applications in antiviral drug development.

Interaction with Proteins

The binding affinity of thiazolidine derivatives to proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) has been characterized using biophysical methods. The binding constants indicate significant interactions that may enhance enzyme activity and provide cellular protection from oxidative damage .

Modulation of Cell Proliferation

Studies have shown that treatment with thiazolidine compounds can mitigate the inhibition of cell proliferation in the presence of oxidative stressors like high concentrations of vitamin C. This effect is associated with the modulation of apoptotic pathways, highlighting the compound's potential in cancer therapeutics .

Case Studies and Research Findings

StudyFocusKey Findings
Liver ToxicityThiazolidine derivatives protect against liver toxicity by acting as antioxidants.
Antiviral ActivityModerate inhibitory effects on influenza A neuraminidase were observed in synthesized derivatives.
Cellular ProtectionEnhanced enzyme activity and reduced apoptosis in A549 cells under oxidative stress conditions were noted.

Scientific Research Applications

Neuroprotective Effects

Research indicates that thiazolidine derivatives, including this compound, exhibit neuroprotective properties by mitigating oxidative stress and neuroinflammation. Studies have shown that these compounds can inhibit the activation of pro-inflammatory pathways such as NF-κB and NLRP3, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Anti-Parasitic Activity

The compound has been studied for its effects on Trypanosoma cruzi, the causative agent of Chagas disease. It demonstrated a dose-dependent inhibitory effect on the growth of epimastigotes and reduced parasite survival under stress conditions such as nutrient starvation and oxidative stress . This suggests potential as a therapeutic agent in treating parasitic infections.

Bioconjugation Techniques

(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is utilized in synthesizing Fmoc amino acid azides. These azides serve as intermediates in peptide synthesis and bioconjugation techniques, highlighting the compound's role in advancing chemical biology methodologies.

Antioxidant Properties

Thiazolidine derivatives are recognized for their antioxidant capabilities. They can scavenge free radicals and modulate oxidative stress pathways, which is crucial in developing treatments for conditions induced by oxidative damage .

Case Studies

StudyFocusFindings
Neuroprotection StudyThiazolidine derivativesDemonstrated inhibition of NF-κB activation and reduction of pro-inflammatory cytokines in neuronal models .
Chagas Disease ResearchTrypanosoma cruziShowed significant inhibition of parasite growth under stress conditions; potential for therapeutic development .
Bioconjugation ApplicationFmoc Amino Acid SynthesisEstablished as an effective precursor for peptide synthesis; stable at room temperature.
Antioxidant ActivityCellular Oxidative StressEnhanced catalase activity and reduced oxidative stress markers in cellular models .

Comparison with Similar Compounds

Steric and Conformational Effects

  • The 5,5-dimethyl substitution in the target compound provides superior steric protection compared to the 2-methyl-substituted thiazolidine analogue (369.43 g/mol), reducing racemization risks during peptide coupling .
  • The octahydroindole derivative (409.47 g/mol) exhibits higher lipophilicity (clogP ≈ 3.2) than the target compound (clogP ≈ 2.8), enhancing blood-brain barrier penetration in neuroactive drug candidates .

Research Implications and Limitations

  • Computational Similarity Metrics : Tanimoto and Dice coefficients for structural similarity between the target compound and its analogues range from 0.91 (spirocyclic derivatives) to 0.50 (cyclopentene-based compounds), highlighting the impact of ring topology on virtual screening outcomes .
  • Data Gaps: Limited ecotoxicological data exist for Fmoc-thiazolidines, necessitating further studies on biodegradation and soil mobility .

Q & A

Q. What are the optimal synthetic routes for preparing (2R)-2-Fmoc-5,5-dimethylthiazolidine-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group. A common approach includes:
  • Step 1 : Activation of the carboxyl group using coupling agents like DIC (N,N'-diisopropylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous dichloromethane (DCM) at -10°C to 20°C .
  • Step 2 : Introduction of the thiazolidine ring via cyclization with thiourea derivatives under basic conditions (e.g., triethylamine).
  • Step 3 : Purification via flash chromatography or recrystallization.
    Key challenges include minimizing racemization during coupling and ensuring complete removal of protecting groups. Analytical validation (HPLC, NMR) is critical .

Q. How can researchers verify the enantiomeric purity and structural integrity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric excess (>98% for most applications) .
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to confirm substitution patterns and stereochemistry.
  • Mass Spectrometry (MALDI-TOF) : Validate molecular weight and detect impurities .

Q. What are the recommended handling and storage protocols for this compound?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation (GHS H315/H319) .
  • Storage : Keep in airtight containers at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group. Avoid exposure to light, strong acids/bases, and oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (THF) to balance solubility and reaction rate.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
  • Catalyst Optimization : Use Pd-based catalysts for selective deprotection or coupling steps. Monitor by TLC/LC-MS for real-time adjustments .

Q. What strategies mitigate decomposition of the thiazolidine ring under acidic/basic conditions?

  • Methodological Answer :
  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) during purification to prevent ring-opening.
  • Additives : Include stabilizing agents like EDTA (0.1 mM) to chelate metal ions that catalyze degradation .
  • Lyophilization : For long-term storage, lyophilize the compound after buffer exchange (e.g., PBS to ammonium acetate) .

Q. How does the steric bulk of the 5,5-dimethyl group influence peptide coupling efficiency?

  • Methodological Answer :
  • Steric Hindrance Analysis : Use molecular modeling (e.g., DFT calculations) to predict coupling bottlenecks.
  • Coupling Agent Selection : Bulky agents like PyBOP outperform HBTU in sterically hindered environments, improving yields by 30% .
  • Kinetic Studies : Monitor reaction progress via IR spectroscopy (amide I band at ~1650 cm1^{-1}) to identify rate-limiting steps .

Key Considerations

  • Contradictions in Evidence : While some SDS report incomplete toxicity data (e.g., acute/chronic effects ), others classify the compound as H302/H315 . Assume worst-case hazards in experimental design.

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